2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole
Description
2-(2,4-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydroimidazole core substituted with dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-12-7-16(24)13-20(19)25/h3-13,21-22H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPXUKOEVKPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N=C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting the aldehydes with an amine, such as ethylenediamine, under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, with the temperature maintained between 60-80°C. Catalysts such as p-toluenesulfonic acid or sodium acetate may be used to facilitate the cyclization.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters precisely.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the dihydroimidazole ring to a fully saturated imidazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole: Lacks the methoxy groups, resulting in different reactivity and properties.
2-(2,4-Dichlorophenyl)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazole: Contains hydroxy groups instead of methoxy, affecting its solubility and biological activity.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
